D-Glycerate 2,3-diphosphate sodium salt
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Overview
Description
D-Glycerate 2,3-diphosphate sodium salt: is a chemical compound with the molecular formula C3H3O10P2Na5 and a molecular weight of 375.95 g/mol . It is a metabolite of glycolysis within human erythrocytes and is produced by 2,3-diphosphoglycerate mutase in an alternative to the glycolytic pathway . This compound plays a crucial role in the regulation of oxygen release from hemoglobin by binding to it and reducing its oxygen affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glycerate 2,3-diphosphate sodium salt typically involves the phosphorylation of glyceric acid derivatives. The reaction conditions often require the presence of phosphorylating agents such as phosphoric acid or its derivatives under controlled pH and temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale chemical synthesis using similar phosphorylating agents and conditions as in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: D-Glycerate 2,3-diphosphate sodium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in oxidation-reduction reactions due to its involvement in metabolic pathways .
Common Reagents and Conditions:
Phosphorylation: Phosphoric acid or its derivatives under controlled pH and temperature.
Dephosphorylation: Enzymatic reactions involving phosphatases.
Oxidation-Reduction: Involvement of oxidizing or reducing agents in metabolic pathways.
Major Products Formed: The major products formed from these reactions include various phosphorylated intermediates and metabolites involved in glycolysis and other metabolic pathways .
Scientific Research Applications
Chemistry: D-Glycerate 2,3-diphosphate sodium salt is used as a reference compound in the analysis of blood cell (erythrocyte) glycolytic cycle metabolites .
Biology: In biological research, it serves as a cofactor for both phosphoglyceric acid mutase and hemoglobin, playing a significant role in the regulation of oxygen release from hemoglobin .
Medicine: The compound is studied for its potential therapeutic applications in conditions related to oxygen transport and release in the blood .
Industry: In the industrial sector, this compound is used in the synthesis of nucleotides and amino acids, as well as a substrate for enzyme assays and a buffer for biochemical reactions .
Mechanism of Action
D-Glycerate 2,3-diphosphate sodium salt exerts its effects by binding to hemoglobin and reducing its oxygen affinity, thereby facilitating the release of oxygen to tissues . This binding occurs through interactions with specific sites on the hemoglobin molecule, altering its conformation and decreasing its affinity for oxygen .
Comparison with Similar Compounds
- 2,3-Diphospho-D-glyceric acid penta (cyclohexylammonium) salt
- D- (−)-3-Phosphoglyceric acid disodium salt
- D (+)-2-Phosphoglyceric acid sodium salt hydrate
- D-2-Phosphoglyceric acid lithium salt
Uniqueness: D-Glycerate 2,3-diphosphate sodium salt is unique in its specific role in regulating oxygen release from hemoglobin, a function not shared by all similar compounds . Its involvement in the glycolytic pathway and its specific interactions with hemoglobin distinguish it from other phosphorylated glyceric acid derivatives .
Properties
IUPAC Name |
pentasodium;3-hydroxy-3-phosphonato-2-phosphonatooxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2.5Na/c4-2(5)1(13-15(10,11)12)3(6)14(7,8)9;;;;;/h1,3,6H,(H,4,5)(H2,7,8,9)(H2,10,11,12);;;;;/q;5*+1/p-5 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQKCSGKABRSHD-UHFFFAOYSA-I |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)P(=O)([O-])[O-])(C(=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Na5O10P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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